Home > Products > Screening Compounds P103309 > 1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide - 2029205-64-7

1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

Catalog Number: EVT-1748157
CAS Number: 2029205-64-7
Molecular Formula: C24H22ClN5O3
Molecular Weight: 463.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Apixaban (1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide)

Compound Description: Apixaban is a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa []. It is used for the treatment and prevention of blood clots. Apixaban is a direct factor Xa inhibitor that acts by selectively blocking the active site of factor Xa, thereby preventing the conversion of prothrombin to thrombin and the subsequent formation of fibrin clots.

1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxo-1(2H)pyridinyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

Compound Description: This compound is a potent inhibitor of Factor Xa and is structurally related to apixaban []. While its specific biological activity is not detailed in the provided abstract, its inclusion alongside apixaban and its structural similarity strongly suggest it is also an anticoagulant targeting the blood coagulation cascade.

Razaxaban (Compound 4)

Compound Description: Razaxaban is an earlier factor Xa inhibitor that served as a lead compound for the development of apixaban []. While potent, razaxaban was found to have a potential liability in vivo due to the hydrolysis of its carboxamide linker, leading to the formation of a primary aniline.

Relevance: Although the exact structure of razaxaban is not provided, the paper explicitly states that apixaban was designed as a follow-up compound to razaxaban with the aim of eliminating the hydrolysis issue []. This suggests that both compounds share a common structural framework, likely including the tetrahydropyrazolopyridinone scaffold, but with modifications to the carboxamide linker region in apixaban to improve its stability. Given that 1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide also incorporates the tetrahydropyrazolopyridinone core, it can be considered structurally related to razaxaban and likely shares its target of factor Xa.

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7- tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester

Compound Description: This compound is a crucial intermediate in the synthesis of apixaban []. It represents a stage before the final amidation step that installs the carboxamide group.

Overview

1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide is a synthetic compound primarily investigated for its potential as an anticoagulant. This compound is notable for its structural complexity and its role as an inhibitor of blood coagulation factors.

Source

This compound is derived from a series of modifications to existing anticoagulant frameworks, particularly focusing on enhancing selectivity and potency against specific coagulation factors such as Factor Xa. The development of this compound was part of a broader effort to discover effective oral anticoagulants with improved pharmacokinetic profiles.

Classification

1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide belongs to the class of heterocyclic compounds. It is characterized by the presence of a pyrazolo-pyridine scaffold and is classified as a small molecule drug candidate.

Synthesis Analysis

Methods

The synthesis of 1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide typically involves several key steps:

  1. Formation of the Pyrazolo-Pyridine Core: The initial step often involves the cyclization of appropriate precursors to form the pyrazolo-pyridine core.
  2. Introduction of Functional Groups: Subsequent reactions introduce the 4-chlorophenyl and 2-oxopiperidinyl moieties through nucleophilic substitutions or coupling reactions.
  3. Final Modifications: The final steps may involve the introduction of carboxamide functionalities through amide coupling reactions.

Technical details regarding specific reagents and reaction conditions are critical for optimizing yield and purity but are often proprietary or published in specialized chemical literature .

Molecular Structure Analysis

Structure

The molecular formula for 1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide is C25H24ClN4O5C_{25}H_{24}ClN_4O_5, with a molecular weight of approximately 460.48 g/mol.

The structure includes:

  • A pyrazolo-pyridine ring system
  • A carboxamide functional group
  • Chlorine substituent on one phenyl ring
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for amides and heterocycles:

  1. Hydrolysis: Under acidic or basic conditions, the carboxamide can hydrolyze to yield the corresponding carboxylic acid.
  2. Nucleophilic Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
  3. Reduction Reactions: The carbonyl groups present in the structure may be reduced under specific conditions to yield alcohols.

These reactions are essential for further functionalization or degradation studies relevant to pharmacological investigations .

Mechanism of Action

Process

The mechanism of action for 1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide primarily involves selective inhibition of Factor Xa in the coagulation cascade. By binding to Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting fibrin formation and reducing clot development.

Data from pharmacological studies indicate that this compound has a high degree of potency and selectivity compared to other anticoagulants .

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically stored at +5°C and shipped at room temperature. Its solubility profile and stability under various conditions are crucial for formulation development.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: 460.48 g/mol
  • Melting Point: Not explicitly stated but typically determined during characterization.

Relevant analyses include NMR spectroscopy and mass spectrometry to confirm structure and purity .

Applications

Scientific Uses

The primary applications of 1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-y)phenyl)-4,5,6,7-tetrahydro -1H-pyrazolo[3,4-c]pyridine -3-carboxamide are in medical research as an anticoagulant agent. Its development has implications in treating conditions such as thrombosis and embolism where blood coagulation needs to be managed effectively.

Additionally, ongoing research may explore its potential in other areas such as cancer therapy or cardiovascular diseases due to its mechanism affecting blood coagulation pathways .

Properties

CAS Number

2029205-64-7

Product Name

1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

IUPAC Name

1-(4-chlorophenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide

Molecular Formula

C24H22ClN5O3

Molecular Weight

463.9 g/mol

InChI

InChI=1S/C24H22ClN5O3/c25-15-4-6-18(7-5-15)30-22-19(21(27-30)23(26)32)12-14-29(24(22)33)17-10-8-16(9-11-17)28-13-2-1-3-20(28)31/h4-11H,1-3,12-14H2,(H2,26,32)

InChI Key

NFXFGADYJNOBGL-UHFFFAOYSA-N

SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)Cl

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.